2-(Trifluoromethyl)phenethyl alcohol

Physical Chemistry Analytical Chemistry Quality Control

2-(Trifluoromethyl)phenethyl alcohol (CAS 94022-96-5) is an ortho-substituted fluorinated benzyl alcohol with the molecular formula C9H9F3O and a molecular weight of 190.16 g/mol. It is a clear, light yellow liquid at room temperature , featuring a trifluoromethyl group on the aromatic ring that significantly alters its physicochemical properties compared to non-fluorinated analogs.

Molecular Formula C9H9F3O
Molecular Weight 190.16 g/mol
CAS No. 94022-96-5
Cat. No. B1297001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)phenethyl alcohol
CAS94022-96-5
Molecular FormulaC9H9F3O
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCO)C(F)(F)F
InChIInChI=1S/C9H9F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,13H,5-6H2
InChIKeyDBKIEXOOUXQPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)phenethyl alcohol (CAS 94022-96-5): Core Physical & Chemical Profile for Informed Procurement


2-(Trifluoromethyl)phenethyl alcohol (CAS 94022-96-5) is an ortho-substituted fluorinated benzyl alcohol with the molecular formula C9H9F3O and a molecular weight of 190.16 g/mol [1]. It is a clear, light yellow liquid at room temperature , featuring a trifluoromethyl group on the aromatic ring that significantly alters its physicochemical properties compared to non-fluorinated analogs. The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and materials science .

Ortho-CF3 substitution provides distinct steric/electronic effects vs meta/para isomers
Versatile synthetic intermediate for medicinal chemistry and materials science
Supplied as a clear light yellow liquid; suitable for standard organic synthesis workflows

2-(Trifluoromethyl)phenethyl alcohol: Why Positional Isomers and Non-Fluorinated Analogs Are Not Direct Replacements


The ortho-substitution pattern of 2-(trifluoromethyl)phenethyl alcohol imposes distinct steric and electronic effects that differentiate it from meta- and para-isomers as well as from non-fluorinated phenethyl alcohol. These differences manifest in measurable variations in density, refractive index, and lipophilicity , and critically, in divergent outcomes in metal-mediated functionalization reactions [1]. Procurement decisions that treat trifluoromethylphenethyl alcohols as interchangeable building blocks risk encountering unexpected synthetic yields or altered downstream biological activity due to these quantifiable property shifts.

  • Ortho vs. meta/para isomers show measurable differences in density, refractive index, and lipophilicity that may alter synthetic outcomes.
  • Non-fluorinated phenethyl alcohol lacks the CF3 group; metal-mediated functionalization profiles may not transfer, and lipophilicity-driven properties may shift.

Quantitative Differentiation of 2-(Trifluoromethyl)phenethyl alcohol: Head-to-Head Comparator Data


Distinct Physical Property Fingerprint Compared to Meta and Para Isomers

2-(Trifluoromethyl)phenethyl alcohol exhibits a significantly lower density and a distinct refractive index relative to its 3- and 4-isomers. These differences can be critical for purification, formulation, and analytical method development .

Physical property comparison
Data to verify
Density 1.197 g/mL, RI 1.47 (target) vs. 3-isomer: 1.261 g/mL, 1.463; 4-isomer: 1.253 g/mL, 1.463
Supports isomer identity verification
Reported supplier datasheet values; verify per lot
Physical Chemistry Analytical Chemistry Quality Control

Enhanced Lipophilicity Over Non-Fluorinated Phenethyl Alcohol

The introduction of a trifluoromethyl group at the ortho position dramatically increases the computed partition coefficient (XLogP3) compared to the unsubstituted parent compound [1]. This modification is a common strategy to improve membrane permeability and metabolic stability.

Lipophilicity vs. parent
Reported
XLogP3 2.4 (target) vs. ~1.2 for phenethyl alcohol; difference +1.2 units
Supports lipophilicity modulation for membrane permeability studies
Computed XLogP3; experimental logP may differ
Medicinal Chemistry Drug Design Pharmacokinetics

Feasibility for Metal-Mediated Site-Selective Functionalization

A comparative study demonstrated that 2-(trifluoromethyl)phenethyl alcohol could be successfully submitted to a metalation/carboxylation sequence, while the 4-isomer was unreactive under the same conditions [1]. This highlights a profound reactivity divergence based on substitution pattern.

Metalation feasibility
Class-level
Ortho isomer: successful metalation/CO2 trapping; 4-isomer: unreactive under sec-BuLi/CO2 conditions
Ortho-substitution supports metalation pathway for C–H functionalization
Reactivity may vary with specific metalation protocols
Organic Synthesis Organometallic Chemistry C-H Activation

Availability of a Defined 97% Purity Grade from a Major Supplier

Sigma-Aldrich, a primary scientific supplier, offers 2-(trifluoromethyl)phenethyl alcohol at a specified 97% assay (GC) . This provides a benchmark for purity that may differ from other vendors or isomer offerings.

Purity specification
Data to verify
97% (GC) from major supplier; alternative vendors offer ≥96%
Defined purity supports stoichiometry control
Review COA for lot-specific purity
Chemical Procurement Reproducibility Quality Assurance

Relevance as a Building Block for Novel Glucocorticoid Receptor Ligands

Trifluoromethyl-substituted phenethyl alcohols, including the ortho-isomer, serve as key intermediates in the asymmetric synthesis of a novel class of glucocorticoid mimetics [1]. While a direct quantitative comparator is absent in the open literature, the presence of the ortho-CF3 group is a structural feature of this pharmacologically relevant scaffold.

GR ligand building block
Class-level
Ortho-CF3 group is a structural requirement for a glucocorticoid mimetic scaffold
May support medicinal chemistry synthesis of this ligand class
Class-level inference; specific route validation recommended
Medicinal Chemistry Glucocorticoid Receptor Drug Discovery

Application-Driven Selection Scenarios for 2-(Trifluoromethyl)phenethyl alcohol


Synthesis of Ortho-Substituted Fluorinated Building Blocks for Drug Discovery

The ortho-trifluoromethyl group in 2-(trifluoromethyl)phenethyl alcohol provides a distinct steric and electronic environment for further derivatization. Its successful use in metal-mediated C-H functionalization makes it a preferred starting material over the unreactive 4-isomer for accessing ortho-substituted benzoic acid derivatives or other functionalized aromatic rings.

Preparation of Glucocorticoid Receptor Ligand Intermediates

Medicinal chemistry groups targeting novel non-steroidal glucocorticoid mimetics utilize 2-(trifluoromethyl)phenethyl alcohol as a key intermediate. The compound's ortho-CF3 substitution pattern is integral to the desired ligand structure . Substitution with a meta- or para-isomer would yield a different, and likely inactive, final compound.

Development of Fluorinated Analogs with Enhanced Pharmacological Properties

The significantly increased lipophilicity (XLogP3 = 2.4) relative to non-fluorinated phenethyl alcohol makes this compound a valuable building block for introducing a trifluoromethyl moiety into drug candidates. This modification is routinely used to improve metabolic stability and membrane permeability . Procurement of the ortho-isomer ensures the intended spatial arrangement of the CF3 group.

Analytical Method Development and Quality Control

The distinct density (1.197 g/mL) and refractive index (1.47) of 2-(trifluoromethyl)phenethyl alcohol serve as reliable physical constants for identity verification and purity assessment. These values differ measurably from the 3- and 4-isomers , enabling straightforward differentiation of isomers in a laboratory setting using standard instrumentation.

Application
Selection Property
Validation Focus
Synthesis of ortho-substituted fluorinated building blocks
Ortho-CF3 steric/electronic profile
Metal-mediated C–H functionalization reactivity
Preparation of glucocorticoid receptor ligand intermediates
Ortho-substitution pattern requirement for ligand SAR
Structural identity confirmation (NMR, chiral analysis)
Fluorinated analog design for lipophilicity modulation
Increased XLogP3 relative to non-fluorinated parent
Membrane permeability assay context, metabolic stability studies
Analytical method development and QC
Distinct density and refractive index
Identity verification, isomer differentiation by physical constants

Technical Documentation Hub

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41 linked technical documents
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